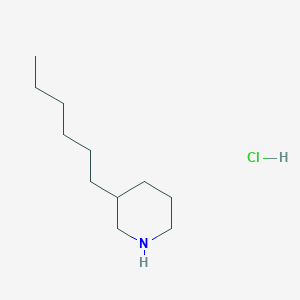

3-Hexylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-3-4-5-7-11-8-6-9-12-10-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDAPJUJOMYOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956325-98-7 | |

| Record name | 3-hexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hexylpiperidine Hydrochloride (CAS 956325-98-7): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary

In contemporary medicinal chemistry, the piperidine ring is recognized as a highly privileged scaffold, frequently appearing in FDA-approved drugs. Specifically, 3-Hexylpiperidine hydrochloride (CAS 956325-98-7) [1] serves as a critical, versatile building block. By breaking the symmetry of the piperidine ring at the 3-position and introducing a highly lipophilic hexyl chain, this compound provides unique spatial geometry and partition coefficients (LogP) ideal for central nervous system (CNS) penetration and membrane-bound receptor engagement.

This whitepaper provides an in-depth technical analysis of 3-hexylpiperidine hydrochloride, detailing its physicochemical properties, step-by-step synthetic methodologies, and its downstream utility in synthesizing sigma receptor ligands, monoamine transporter inhibitors, and beta-3 adrenergic antagonists.

Physicochemical Profiling & Structural Dynamics

The causality behind selecting the hydrochloride salt over the free base (CAS 13603-23-1)[2] lies in its physical stability and handling characteristics. The free base is typically a viscous, easily oxidized oil at room temperature, whereas the hydrochloride salt forms stable, crystalline solids that resist degradation and provide highly reproducible molarity in assay preparations.

Structurally, the C3-substitution creates a chiral center, meaning the standard commercial form is a racemate unless stereospecifically synthesized. The basic secondary amine (pKa ~10.5) ensures protonation at physiological pH (7.4), which is a prerequisite for forming critical salt bridges with acidic amino acid residues (e.g., Glutamate or Aspartate) in target receptor binding pockets.

Quantitative Data: Physicochemical Properties

| Parameter | Value (Hydrochloride Salt) | Value (Free Base) | Causality / Significance |

| CAS Number | 956325-98-7 | 13603-23-1 | Regulatory and procurement tracking. |

| Molecular Formula | C11H24ClN | C11H23N | Defines stoichiometry for downstream coupling. |

| Molecular Weight | 205.77 g/mol | 169.31 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Predicted LogP | ~3.6 (Free base equivalent) | ~3.6 | Optimal lipophilicity for blood-brain barrier (BBB) permeation. |

| Physical State | Solid (Crystalline) | Liquid/Oil | HCl salt ensures shelf-stability and precise gravimetric dosing. |

Synthetic Methodologies

The synthesis of 3-hexylpiperidine hydrochloride requires careful control of reduction conditions to prevent ring-opening or over-alkylation. The most robust route begins with the catalytic hydrogenation of 3-hexylpyridine.

Protocol 1: Step-by-Step Synthesis of 3-Hexylpiperidine Hydrochloride

Self-Validating Principle: This protocol utilizes an acidic hydrogenation environment to immediately protonate the resulting piperidine, preventing the secondary amine from poisoning the metal catalyst—a common failure point in pyridine reductions.

Step 1: Catalytic Hydrogenation

-

Dissolve 3-hexylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Add Platinum(IV) oxide (PtO2, Adam's catalyst) at 5 mol%. Causality: PtO2 is highly active for aromatic ring reduction under mild conditions, whereas Pd/C often requires excessive pressure.

-

Purge the reaction vessel with N2, then H2. Maintain H2 pressure at 50 psi and stir at 25°C for 12 hours.

-

Validation Check: Monitor hydrogen uptake. The reaction is complete when the theoretical volume of H2 (3 equivalents) is consumed.

Step 2: Workup and Free-Base Isolation

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pt catalyst can be pyrophoric.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue using 2M NaOH until pH > 12, then extract with dichloromethane (DCM) (3x).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude 3-hexylpiperidine free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base in anhydrous diethyl ether (Et2O).

-

Slowly bubble anhydrous HCl gas (or add a pre-titrated solution of 2M HCl in diethyl ether) into the solution at 0°C.

-

Causality: The low temperature maximizes the yield of the precipitating hydrochloride salt while preventing solvent boil-off due to the exothermic neutralization.

-

Filter the resulting white precipitate, wash with cold Et2O, and dry in vacuo to yield 3-hexylpiperidine hydrochloride.

Figure 1: Stepwise synthetic workflow for 3-Hexylpiperidine hydrochloride.

Pharmacological Applications & Target Engagement

The 3-hexylpiperidine scaffold is not merely a structural linker; it is an active pharmacophore utilized in several advanced drug discovery programs.

Sigma Receptor Ligands

Sigma receptors (σ1R and σ2R) are transmembrane proteins implicated in neurodegenerative diseases and oncology. The σ1R binding pocket requires a basic amine flanked by hydrophobic regions. 3-Hexylpiperidine precisely fits this model. The protonated piperidine nitrogen forms a critical salt bridge with the Glu172 residue of the σ1R[3], while the flexible 6-carbon hexyl chain dynamically occupies the hydrophobic sub-pocket, driving high-affinity binding. This structural motif is heavily utilized in designing cytotoxic agents for cancer therapy[3].

Monoamine Transporter Inhibitors

Piperidine derivatives are historically linked to monoamine reuptake inhibition (e.g., phencyclidine analogs)[4][5]. The 3-hexyl substitution alters the spatial vector of the molecule compared to traditional 4-substituted analogs, selectively modulating its affinity towards dopamine and serotonin transporters while minimizing off-target NMDA receptor antagonism.

Beta-3 Adrenergic Receptor Antagonists

Substituted piperidines have been explored in the development of β3-adrenergic receptor modulators, which are targets for metabolic disorders and overactive bladder[6]. The secondary amine of 3-hexylpiperidine can be alkylated to form complex arylethanolamine derivatives, where the hexyl chain provides the necessary lipophilic anchoring in the receptor's allosteric site[6].

Figure 2: Pharmacological target engagement pathways of the 3-hexylpiperidine pharmacophore.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured 3-hexylpiperidine hydrochloride, a rigorous analytical validation system must be employed.

Protocol 2: LC-MS and NMR Validation Workflow

Self-Validating Principle: Relying solely on MS can be misleading due to isobaric impurities. Coupling high-resolution mass spectrometry (HRMS) with 1H-NMR ensures both mass and regiochemical confirmation.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol (for MS) or Deuterated Chloroform (CDCl3) (for NMR).

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Expected Outcome: The compound will elute and ionize in positive electrospray ionization (ESI+) mode. Look for the[M+H]+ peak at m/z 170.19 (corresponding to the free base C11H23N + H+)[7]. The chloride counterion is not detected in positive mode.

-

-

1H-NMR Analysis (400 MHz, CDCl3):

-

Expected Outcome: The terminal methyl group of the hexyl chain will appear as a triplet near δ 0.85 ppm. The piperidine ring protons will present as complex multiplets between δ 1.50 and 3.50 ppm. The broad singlet corresponding to the NH2+ (hydrochloride salt) will appear downfield, typically between δ 8.0 - 9.5 ppm, confirming the salt form.

-

Quantitative Data: Analytical Validation Parameters

| Analytical Technique | Target Parameter | Expected Value / Observation |

| HRMS (ESI+) | [M+H]+ | m/z 170.1903 |

| 1H-NMR (CDCl3) | Terminal Methyl (-CH3) | Triplet, ~0.85 ppm (3H) |

| 1H-NMR (CDCl3) | Ammonium Proton (NH2+) | Broad singlet, >8.0 ppm (2H) |

| Melting Point | Thermal Transition | ~154-155 °C (Dependent on crystallization solvent) |

References

-

Semantic Scholar. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

- Google Patents. (2002). WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists.

Sources

- 1. 956325-98-7|3-Hexylpiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 13603-23-1|3-Hexylpiperidine|BLD Pharm [bldpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [3H]1-[2-(2-thienyl)cyclohexyl]piperidine labels two high-affinity binding sites in human cortex: further evidence for phencyclidine binding sites associated with the biogenic amine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists - Google Patents [patents.google.com]

- 7. PubChemLite - 3-hexylpiperidine hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]

3-Hexylpiperidine HCl molecular weight and formula

Title: Comprehensive Characterization and Synthetic Utility of 3-Hexylpiperidine Hydrochloride

Executive Summary

In modern drug discovery, the strategic selection of aliphatic heterocyclic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Hexylpiperidine hydrochloride (CAS: 956325-98-7) serves as an advanced secondary amine intermediate ()[1]. The incorporation of a flexible, six-carbon aliphatic chain at the 3-position of the piperidine ring introduces significant lipophilic character and steric bulk. This technical guide explores its physicochemical properties, analytical characterization, and step-by-step synthetic workflows for researchers and drug development professionals.

Physicochemical Profiling & Structural Data

Understanding the exact molecular weight and structural formula of 3-Hexylpiperidine HCl is the first step in stoichiometric reaction planning. As a hydrochloride salt, the compound exhibits improved crystalline stability and aqueous solubility compared to its free base counterpart ()[2].

Note: The 3-position of the piperidine ring is a stereocenter. Unless explicitly designated with (R)- or (S)- nomenclature, the standard commercial form (CAS: 956325-98-7) is supplied as a racemic mixture.

Table 1: Physicochemical Properties of 3-Hexylpiperidine HCl

| Property | Value |

| Chemical Name | 3-Hexylpiperidine hydrochloride |

| CAS Number | 956325-98-7 |

| Molecular Formula (Salt) | C11H24ClN (or C11H23N · HCl) |

| Molecular Formula (Base) | C11H23N |

| Molecular Weight (Salt) | 205.77 g/mol |

| Monoisotopic Mass (Base) | 169.18304 Da |

| SMILES | CCCCCCC1CCCNC1 |

| InChIKey | NYTHXDHDPRNOFG-UHFFFAOYSA-N |

Mechanistic Insights: The Role of 3-Alkylpiperidines in Drug Design

The selection of 3-hexylpiperidine over unsubstituted piperidine is rarely arbitrary. The hexyl chain directly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final active pharmaceutical ingredient (API).

-

Lipophilicity Tuning: The addition of the hexyl group significantly increases the partition coefficient (logP) ()[3]. This is essential for central nervous system (CNS) targets or intracellular receptors where crossing the lipid bilayer is a prerequisite.

-

Steric Modulation: The alkyl chain at the 3-position creates an asymmetric steric environment around the basic nitrogen. This can selectively hinder metabolism by monoamine oxidases or cytochrome P450 enzymes, prolonging the drug's half-life in vivo.

Figure 1: Logical workflow of 3-hexylpiperidine integration in lead optimization.

Analytical Characterization Protocols

To maintain scientific integrity and establish a self-validating system, incoming batches of 3-hexylpiperidine HCl must be rigorously verified. Relying solely on vendor Certificates of Analysis (CoA) introduces risk to downstream synthetic steps ()[4].

Step-by-Step Validation Protocol:

-

Sample Preparation: Dissolve 5 mg of 3-hexylpiperidine HCl in 0.5 mL of Deuterated Chloroform (CDCl3) or Deuterated Methanol (CD3OD).

-

1H-NMR Analysis: Acquire a standard proton spectrum. Confirm the identity by locating the broad multiplet corresponding to the terminal methyl group of the hexyl chain (approx. 0.85-0.95 ppm, 3H) and the downfield shifts of the protons adjacent to the protonated piperidine nitrogen (approx. 2.8-3.4 ppm).

-

LC-MS (ESI+): Run the sample on a standard C18 column using a water/acetonitrile gradient with 0.1% Formic Acid. The mass spectrometer must detect the [M+H]+ ion of the free base at m/z 170.19 ()[3].

-

Chloride Titration (Self-Validation): To confirm the exact salt stoichiometry, perform a potentiometric titration using silver nitrate (AgNO3). A 1:1 molar ratio of chloride to the free base confirms the integrity of the HCl salt and rules out the presence of excess free HCl or hygroscopic degradation.

Synthetic Applications & Experimental Workflows

The most prevalent application of 3-hexylpiperidine HCl is its use as a nucleophile in reductive aminations or SN2 alkylations. Because it is supplied as an HCl salt, the amine is inherently non-nucleophilic until neutralized.

Protocol: Reductive Amination with 3-Hexylpiperidine HCl Causality Check: The addition of a non-nucleophilic base (DIPEA) is mandatory to liberate the free amine without competing with the nucleophilic attack on the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde or ketone.

-

Free-Basing: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend 3-hexylpiperidine HCl (1.0 eq, 205.77 mg/mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 15 minutes at room temperature.

-

Iminium Formation: Add the target aldehyde or ketone (0.95 eq) to the solution. Stir for 2 hours to allow complete formation of the intermediate iminium species.

-

Selective Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic amine on the silica).

Figure 2: Step-by-step experimental workflow for reductive amination.

Handling, Stability, and Storage

Like many amine hydrochlorides, 3-hexylpiperidine HCl is moderately hygroscopic. Exposure to ambient humidity will lead to water absorption, altering the effective molecular weight and causing stoichiometric errors in sensitive cross-coupling or amination reactions.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

-

Handling: Weighing should ideally be performed quickly in ambient conditions or within a glovebox for highly sensitive downstream applications.

References[1] Title: 3-Hexylpiperidine hydrochloride | Source: BLD Pharm | URL:https://www.bldpharm.com/[4] Title: 3-hexylpiperidine hydrochloride | Source: Aaronchem | URL:https://www.aaronchem.com/[2] Title: Safety Data Sheet - Aaronchem | Source: Aaronchem | URL:https://www.aaronchem.com/[3] Title: 3-hexylpiperidine hydrochloride (C11H23N) - PubChemLite | Source: PubChem | URL: https://pubchem.ncbi.nlm.nih.gov/

Sources

An In-depth Technical Guide to 3-n-Hexylpiperidine Hydrochloride: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-n-hexylpiperidine hydrochloride, a substituted piperidine derivative. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, propose a viable synthetic route, discuss methods for its characterization, and explore its potential applications based on the well-documented significance of the piperidine scaffold.

The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and naturally occurring alkaloids.[1] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional positioning of substituents, which is crucial for specific interactions with biological targets.[2] The basicity of the nitrogen atom, which can be protonated to form a hydrochloride salt, enhances the compound's solubility in aqueous media, a desirable property for many pharmaceutical applications.[3]

The substitution pattern on the piperidine ring is a key determinant of its pharmacological activity. The 3-position, in particular, has been a focus of significant research, leading to the development of numerous bioactive compounds.[4]

Chemical Structure and Physicochemical Properties

3-n-hexylpiperidine hydrochloride is the hydrochloride salt of 3-n-hexylpiperidine. The structure consists of a piperidine ring with a straight-chain hexyl group attached to the carbon atom at the 3-position. The nitrogen atom of the piperidine ring is protonated and associated with a chloride ion.

Table 1: Estimated Physicochemical Properties of 3-n-Hexylpiperidine Hydrochloride

| Property | Estimated Value | Rationale/Reference |

| Molecular Formula | C₁₁H₂₄ClN | Based on chemical structure |

| Molecular Weight | 205.77 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical appearance of amine hydrochloride salts[3] |

| Melting Point | Likely in the range of 150-250 °C | Piperidine hydrochloride has a melting point of 245-248 °C[6]. The alkyl substituent may alter this. |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | The hydrochloride salt form significantly increases aqueous solubility.[3] |

| pKa (of the conjugate acid) | ~11 | Similar to the pKa of protonated piperidine (11.22)[2] |

Structural Elucidation Diagram:

Below is a Graphviz diagram illustrating the chemical structure of 3-n-hexylpiperidine hydrochloride.

Caption: Chemical structure of 3-n-hexylpiperidine hydrochloride.

Synthesis of 3-n-Hexylpiperidine Hydrochloride

A common and effective method for the synthesis of 3-alkylpiperidines is the catalytic hydrogenation of the corresponding 3-alkylpyridine.[7] This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The subsequent conversion to the hydrochloride salt is a standard and straightforward procedure.

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process:

-

Catalytic Hydrogenation: 3-Hexylpyridine is reduced to 3-hexylpiperidine using a suitable catalyst and a hydrogen source.

-

Salt Formation: The resulting 3-hexylpiperidine is treated with hydrochloric acid to yield the hydrochloride salt.

Workflow Diagram:

Caption: Proposed synthetic workflow for 3-n-hexylpiperidine hydrochloride.

Detailed Experimental Protocol

This protocol is based on established methods for the hydrogenation of functionalized pyridines.[7]

Step 1: Catalytic Hydrogenation of 3-Hexylpyridine

-

Materials:

-

3-Hexylpyridine

-

Rhodium(III) oxide (Rh₂O₃) catalyst

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

A suitable hydrogenation reactor (e.g., a Parr shaker)

-

-

Procedure:

-

To a pressure-rated reaction vessel, add 3-hexylpyridine (1 equivalent).

-

Add Rh₂O₃ (e.g., 0.5 mol%).

-

Add TFE as the solvent.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 5 bar).

-

Heat the reaction mixture to a suitable temperature (e.g., 40 °C) and stir vigorously.

-

Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR until the starting material is consumed.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-hexylpiperidine as the free base. This can be purified further by distillation or chromatography if necessary.

-

Causality behind Experimental Choices:

-

Catalyst: Rhodium-based catalysts, such as Rh₂O₃, have shown high efficacy in the hydrogenation of various substituted pyridines under mild conditions.[7]

-

Solvent: TFE has been demonstrated to be an effective solvent for this type of reduction.

-

Pressure and Temperature: Mild conditions (5 bar H₂, 40 °C) are often sufficient with an active catalyst, which helps to minimize side reactions and is more practical for laboratory-scale synthesis.[7]

Step 2: Formation of the Hydrochloride Salt

-

Materials:

-

3-Hexylpiperidine (from Step 1)

-

Anhydrous diethyl ether or another suitable aprotic solvent

-

A solution of hydrogen chloride in diethyl ether (or another suitable solvent)

-

-

Procedure:

-

Dissolve the purified 3-hexylpiperidine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate of 3-n-hexylpiperidine hydrochloride will form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted starting material.

-

Dry the product under vacuum to yield the final 3-n-hexylpiperidine hydrochloride.

-

Self-Validating System:

The success of each step can be validated. The completion of the hydrogenation can be confirmed by the disappearance of the aromatic proton signals of the pyridine ring and the appearance of aliphatic proton signals of the piperidine ring in the ¹H NMR spectrum. The formation of the hydrochloride salt can be confirmed by its physical properties (crystalline solid, increased melting point) and by techniques such as elemental analysis or by observing the downfield shift of the N-H proton in the ¹H NMR spectrum.

Analytical Characterization

The structure and purity of the synthesized 3-n-hexylpiperidine hydrochloride would be confirmed using a combination of standard analytical techniques.

Table 2: Expected Spectroscopic Data for 3-n-Hexylpiperidine Hydrochloride

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the hexyl chain (including a terminal methyl group). A complex set of multiplets for the protons on the piperidine ring. A broad signal for the N⁺H₂ protons. |

| ¹³C NMR | Signals for the six distinct carbons of the hexyl group. Signals for the five carbons of the piperidine ring. |

| FT-IR | A broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N-H stretch of the ammonium salt. C-H stretching vibrations around 2850-2960 cm⁻¹. |

| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ (m/z = 170.19). |

| Elemental Analysis | The experimentally determined percentages of C, H, Cl, and N should be in close agreement with the calculated values for C₁₁H₂₄ClN. |

Potential Applications and Pharmacological Significance

While specific applications for 3-n-hexylpiperidine hydrochloride have not been documented, the 3-substituted piperidine motif is present in numerous pharmacologically active compounds.[4] This suggests that 3-n-hexylpiperidine hydrochloride could serve as a valuable building block or a candidate for screening in various drug discovery programs.

Potential areas of interest include:

-

Neurological Disorders: Many drugs targeting the central nervous system, including antipsychotics and antidepressants, contain a piperidine core.[1]

-

Oncology: The piperidine structure is found in some anticancer agents.[4]

-

Antiviral and Antimicrobial Agents: Piperidine derivatives have been investigated for their potential antiviral and antimicrobial activities.[1]

-

Agrochemicals: The piperidine scaffold is also utilized in the development of pesticides and herbicides.[1]

The n-hexyl group introduces significant lipophilicity to the molecule, which could influence its pharmacokinetic properties, such as its ability to cross cell membranes and the blood-brain barrier.

Safety and Handling

Detailed toxicological data for 3-n-hexylpiperidine hydrochloride is not available. However, based on the known hazards of piperidine and its simple salts, it should be handled with care. Piperidine hydrochloride is classified as toxic if swallowed.[6] It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-n-hexylpiperidine hydrochloride represents an interesting, albeit understudied, chemical entity. By leveraging established synthetic methodologies for 3-substituted piperidines, a clear and viable route to its synthesis can be proposed. Its structural similarity to a wide range of bioactive molecules makes it a compound of interest for further investigation in medicinal chemistry and materials science. The information presented in this guide, though based on extrapolation from related compounds, provides a solid foundation for researchers and developers to begin their exploration of 3-n-hexylpiperidine hydrochloride.

References

-

PubChem. 3-Cyclohexylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

PubChem. 3-Ethylpiperidine. National Center for Biotechnology Information. [Link]

- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent No. 3,408,354. Washington, DC: U.S.

-

PubChem. 3-Ethylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

NIST. 3-Ethyl-piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Laschat, S., & Dickner, T. (2000). Recent advances in the synthesis of piperidones and piperidines. Synthesis, 2000(12), 1781-1813.

- Todd, R. D. (1982). The regioselective 3-alkylation of piperidine. Old Dominion University.

- Nishikata, T., Yamamoto, Y., & Miyaura, N. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(45), 15837-15840.

- Wang, C., et al. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 459.

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).

-

NIST. Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

- The University of Liverpool Repository. (2020).

- CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- The Doyle Group. (2016). Nickel-catalyzed enantioselective arylation of pyridine. Chemical Science, 7, 4105-4109.

-

NIST. 3-Piperidinol, 1-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Ketone Pharma. 3-Hydroxy Piperidine.

- MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2898.

-

Wikipedia. Piperidine. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

3-Alkylpiperidine Derivatives: A Comprehensive Technical Guide on Natural Occurrence, Synthesis, and Pharmacological Applications

Executive Summary

The piperidine heterocycle is one of the most privileged scaffolds in modern drug discovery. While 2- and 4-substituted piperidines are ubiquitous, 3-alkylpiperidine derivatives present a unique structural paradigm. The asymmetric substitution at the C-3 position alters the ring's conformational bias, projecting pharmacophoric vectors at trajectories that are highly favorable for engaging deep, hydrophobic binding pockets in neuroreceptors and oncology targets. This technical guide synthesizes the current literature on 3-alkylpiperidines, detailing their chemotaxonomic origins, target engagement profiles, and the mechanistic causality behind their complex synthetic protocols.

Chemotaxonomy and Natural Product Diversity

In the realm of marine natural products, the 3-alkylpiperidine motif serves as a definitive chemotaxonomic marker for sponges belonging to the order Haplosclerida[1],[2]. These organisms biosynthesize a vast array of structurally intricate secondary metabolites, most notably the Tetracyclic Bis-Piperidine Alkaloids (TcBPAs) [2].

TcBPAs are characterized by a central 3,9-linked bis-piperidine core flanked by two aliphatic macrocyclic chains[2]. The structural diversity within this class—including the halicyclamines, njaoamines, and petrosins—arises from variations in the macrocyclic chain length, degree of unsaturation, and the stereochemical configuration of the bis-piperidine core[2],[3].

Pharmacological Profiling & Target Engagement

Oncology Targets

Marine-derived 3-alkylpiperidines exhibit potent antiproliferative activities, often operating via proteasome inhibition or disruption of cellular signaling pathways. For instance, tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A, isolated from the sponge Amphimedon sp., demonstrated significant in vitro cytotoxicity against P388 leukemia cells[4]. Similarly, njaoamines isolated from Reniera sp. show potent growth inhibition against non-small cell lung cancer (NSLC A-549) and colon cancer (HT-29) cell lines[3].

Neuropharmacology: The Sigma-1 Receptor

Beyond natural products, synthetic 3-alkylpiperidines play a crucial role in neuropharmacology. The compound (+)-3-PPP (preclamol), a 3-alkylpiperidine derivative, is a well-characterized ligand that binds with high affinity to Sigma-1 (σ1) receptors[5]. The σ1 receptor requires a central positively charged nitrogen atom flanked by two hydrophobic regions of different sizes[5]. The 3-alkyl substitution perfectly satisfies this spatial requirement, allowing the charged piperidine nitrogen to form a critical electrostatic salt bridge with the carboxylate side chain of Glu172 in the receptor's binding pocket[5]. Radioligand binding assays confirm that (+)-3-PPP displaces [3H]-(+)-pentazocine with a Kd of approximately 51.9 nM[6].

Synthetic Methodologies & Mechanistic Causality

The Challenge of Regioselective 3-Alkylation

Direct regioselective alkylation of piperidine at the C-3 position is historically challenging due to the higher reactivity of the nitrogen atom and the thermodynamic preference for C-2 or C-4 functionalization. Traditional methods often relied on the synthesis of 3-alkylpyridines followed by complete hydrogenation[7]. However, modern approaches utilize the formation of an enamide anion via lithium diisopropylamide (LDA) to direct electrophilic attack specifically to the C-3 position, enabling the synthesis of diverse 3-alkylpiperidines (e.g., 3-ethyl- and 3-butylpiperidine)[7].

Diastereoselective Oxidative Cyclization

3-Alkylpiperidines are vital building blocks for more complex alkaloid frameworks, such as indoloquinolizines. A critical synthetic pathway involves the regiospecific oxidative cyclization of 1-indolylethyl-3-alkylpiperidines[8]. The mechanistic challenge lies in controlling the site of oxidation (C-2 vs. C-6 of the piperidine ring) to prevent the formation of low-yielding regioisomeric mixtures[8]. By employing a precisely calibrated mixture of mercuric acetate and EDTA, chemists can dictate the formation of a specific iminium ion, which is subsequently reduced with high diastereoselectivity[8].

Validated Experimental Workflows

Protocol 1: Bioassay-Guided Isolation of Marine TcBPAs

This self-validating protocol ensures the isolation of true 3-alkylpiperidine natural products while preventing the formation of isolation artifacts[2].

-

Biomass Preparation : Lyophilize the collected Haplosclerida sponge tissue immediately to halt enzymatic degradation.

-

Extraction : Homogenize the biomass in a 1:1 mixture of CHCl3 and MeOH.

-

Causality Rule: Dichloromethane (DCM) must be strictly avoided. Secondary amines in TcBPAs readily react with DCM to form chloromethylated artifacts (e.g., chloromethylated haliclonacyclamines)[2].

-

-

Artifact QC : Analyze the crude extract via LC-MS. Compare the mass profile against a control extract generated using Butanol. The absence of +14 Da mass shifts confirms the integrity of the natural products[2].

-

Fractionation : Subject the verified extract to silica gel vacuum liquid chromatography (VLC).

-

Bio-guided Tracking : Screen fractions using a P388 cytotoxicity assay[4]. Only advance fractions showing IC50 < 5 µg/mL.

-

Final Purification : Isolate pure TcBPAs using reversed-phase HPLC (C18, H2O/MeCN gradient).

Protocol 2: Regiospecific Oxidative Cyclization of 3-Alkylpiperidines

This protocol details the diastereoselective synthesis of 3-alkylindoloquinolizines[8].

-

N-Alkylation : React (S)-3-ethylpiperidine (0.44 mmol) with 3-(2-bromoethyl)-1H-indole (0.44 mmol) and NaHCO3 (1.85 mmol) in MeCN (5 mL) at 80 °C for 30 h. Extract with Et2O/H2O and purify via column chromatography.

-

Controlled Oxidation : Dissolve the intermediate (0.123 mmol) in EtOH (1.9 mL). Add an aqueous solution (3.7 mL) containing EDTA disodium salt dihydrate (3 eq) and Hg(OAc)2 (3 eq). Reflux for 3 h.

-

Causality Rule: EDTA is critical; it chelates Hg2+, modulating its oxidation potential and preventing the precipitation of insoluble mercury salts, thereby forcing regiospecific oxidation at the desired carbon[8].

-

-

pH Stabilization : Cool the mixture, add CH2Cl2, and carefully adjust the aqueous phase to exactly pH 9.0 using aqueous ammonia.

-

Causality Rule: pH 9.0 stabilizes the transient iminium ion against hydrolysis prior to reduction[8].

-

-

Reduction : Add NaBH4 (10 eq) and stir at room temperature for 4 h. The hydride attacks the least sterically hindered face of the iminium intermediate, yielding the target compound with high diastereomeric excess[8].

Quantitative Data Summaries

Table 1: Cytotoxicity of Marine-Derived 3-Alkylpiperidines

| Compound | Source Organism | Target Cell Line | IC50 | Reference |

| Tetradehydrohalicyclamine A | Amphimedon sp. | P388 Leukemia | 2.2 µg/mL | [4] |

| 22-Hydroxyhalicyclamine A | Amphimedon sp. | P388 Leukemia | 0.45 µg/mL | [4] |

| Neopetrosiamine A | Neopetrosia proxima | MALME-3M | 1.5 µM | [9] |

| Njaoamine A | Reniera sp. | NSLC A-549 | 1.5 µM | [3] |

Table 2: Binding Affinities of Synthetic 3-Alkylpiperidine Derivatives

| Compound | Target Receptor | Radioligand Displaced | Binding Affinity (Kd/Ki) | Reference |

| (+)-3-PPP | Sigma-1 (σ1) | [3H]-(+)-pentazocine | Kd = 51.9 nM | [6] |

| Compound 3 (BD1008 analog) | Sigma-1 (σ1) | [3H]-(+)-3-PPP | Ki = 0.34 nM | [6] |

| Compound 19 | Sigma-1 (σ1) | [3H]-(+)-3-PPP | Ki = 0.17 nM | [6] |

Visualizations

Workflow for bioassay-guided isolation of TcBPAs, incorporating LC-MS artifact screening.

Diastereoselective synthesis of 3-alkylindoloquinolizines via regiospecific oxidative cyclization.

References[1] Alkaloids: Chemical and Biological Perspectives, Volume 10. Elsevier. https://www.elsevier.com/books/alkaloids-chemical-and-biological-perspectives/pelletier/978-0-08-042791-1[9]Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913338/[2]Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384400/[3]Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity. MDPI. https://www.mdpi.com/1660-3397/18/7/368[7]The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. https://digitalcommons.odu.edu/chemistry_etds/1109/[4]Tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A, new cytotoxic bis-piperidine alkaloids from a marine sponge Amphimedon sp. PubMed. https://pubmed.ncbi.nlm.nih.gov/15497958/[8]Diastereoselective Synthesis of 3-Alkylindoloquinolizine Derivatives via Regiospecific Oxidative Cyclization. ResearchGate. https://www.researchgate.net/publication/332039237_DIASTEREOSELECTIVE_SYNTHESIS_OF_3-ALKYLINDOLOQUINOLIZINE_DERIVATIVES_VIA_REGIOSPECIFIC_OXIDATIVE_CYCLIZATION[5]Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding. ResearchGate. https://www.researchgate.net/publication/338541200_Pharmacophore_Identification_for_Sigma-1_s1_Receptor_Binding[6]A sigma-1 receptor selective analogue of BD1008. A potential substitute for (+)-opioids in sigma receptor binding assays. ResearchGate. https://www.researchgate.net/publication/14188554_A_sigma-1_receptor_selective_analogue_of_BD1008_A_potential_substitute_for_-opioids_in_sigma_receptor_binding_assays

Sources

- 1. Alkaloids: Chemical and Biological Perspectives, Volume 10 - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 2. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A, new cytotoxic bis-piperidine alkaloids from a marine sponge Amphimedon sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

3-Hexylpiperidine hydrochloride vs 3-Hexylpyridine properties

Title: Technical Comparative Analysis: 3-Hexylpiperidine HCl vs. 3-Hexylpyridine Subtitle: Structural Dynamics, Synthesis Protocols, and Reactivity Profiles for Drug Discovery

Executive Summary

This technical guide provides a rigorous comparison between 3-Hexylpyridine (an aromatic heterocyclic building block) and its reduced derivative, 3-Hexylpiperidine Hydrochloride (a saturated, lipophilic amine salt). While the former serves primarily as a stable precursor and flavorant with a planar topology, the latter functions as a critical scaffold in medicinal chemistry, offering defined stereochemical vectors (chair conformation) and enhanced water solubility for biological assays.

This analysis is designed for medicinal chemists and process engineers, focusing on the distinct physicochemical shifts that occur during the Pyridine

Chemical Identity & Structural Analysis

The fundamental difference lies in the electronic state of the nitrogen heterocycle. 3-Hexylpyridine is aromatic and planar, whereas 3-Hexylpiperidine is aliphatic, adopting a chair conformation that projects the hexyl chain into an equatorial position to minimize 1,3-diaxial interactions.

Comparative Data Matrix

| Feature | 3-Hexylpyridine | 3-Hexylpiperidine HCl |

| CAS Registry | 6311-92-8 | 956325-98-7 |

| Molecular Formula | ||

| Molecular Weight | 163.26 g/mol | 205.77 g/mol |

| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Hybridization (N) | ||

| Basicity ( | ~6.0 (Weak Base) | ~11.0 (Strong Base) |

| Solubility | Organic solvents (EtOH, DCM), oils | Water, MeOH, DMSO |

| Odor/Sensory | Green, zesty, fatty (Flavorant) | Odorless (as salt) |

Structural & Conformational Dynamics (Graphviz)

The following diagram illustrates the transformation from the planar aromatic system to the dynamic 3D scaffold of the piperidine salt.

Figure 1: Structural evolution from planar aromaticity to a defined 3D stereochemical scaffold.

Synthesis & Transformation Protocols

The conversion of 3-Hexylpyridine to 3-Hexylpiperidine HCl is a standard yet critical reduction. The aromatic ring requires significant energy (high pressure or active catalyst) to break.

Protocol A: Catalytic Hydrogenation (Standard)

-

Objective: Complete saturation of the pyridine ring.

-

Reagents: 3-Hexylpyridine,

(Adams' catalyst) or -

Mechanism: Heterogeneous catalysis.

Step-by-Step Workflow:

-

Preparation: Dissolve 3-Hexylpyridine (10 mmol) in glacial acetic acid (30 mL). Acetic acid serves as both solvent and proton source to activate the pyridine nitrogen, facilitating reduction.

-

Catalyst Addition: Carefully add

(5 mol%) under an inert argon atmosphere. Caution: Dry catalysts can ignite solvent vapors. -

Hydrogenation: Purge the vessel with

gas. Pressurize to 40-60 psi (Parr shaker) or bubble -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

-

Workup (Free Base): Concentrate the filtrate. Basify with aqueous NaOH (pH > 12) to liberate the free amine. Extract with DCM (

). Dry over -

Salt Formation (HCl): Dissolve the resulting oil in minimal dry diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white precipitate (3-Hexylpiperidine HCl) is collected by filtration and dried under vacuum.

Protocol B: Chemical Reduction (Alternative)

-

Reagents: Sodium metal in boiling ethanol (Ladenburg reduction) or

. -

Note: Less common in pharma due to harsh conditions or cost; catalytic hydrogenation is preferred for purity.

Reactivity Profile & Applications

3-Hexylpyridine (The "Anchor")

-

Reactivity:

-

Electrophilic Aromatic Substitution: Difficult due to the electron-deficient ring. Occurs at C-5 (meta to N) only under forcing conditions.

-

Nucleophilic Attack: Susceptible at C-2/C-6 (Chichibabin reaction conditions).

-

-

Application: Primarily used as a stable intermediate to introduce the hexyl chain. In flavor chemistry, it provides "green" notes.

3-Hexylpiperidine HCl (The "Tool")[1][2]

-

Reactivity:

-

N-Alkylation/Acylation: The secondary amine is a potent nucleophile. It readily reacts with alkyl halides or acid chlorides to form tertiary amines or amides (library generation).

-

Chirality: The C-3 carbon is a stereocenter. The reduction produces a racemic mixture. Chiral resolution (e.g., via tartaric acid salts) or asymmetric hydrogenation is required for enantiopure drugs.

-

-

Application:

-

Lipophilic Scaffold: The hexyl chain adds significant lipophilicity (

increase), improving blood-brain barrier (BBB) penetration in CNS drug candidates. -

Surfactant Mimicry: The amphiphilic nature (polar head, non-polar tail) makes it useful in studying membrane interactions.

-

Experimental Logic: Reactivity Flow

Figure 2: Divergent reactivity pathways determining application utility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202966, 3-Ethylpiperidine (Analogous Structure Data). Retrieved from [Link]

-

Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Retrieved from [Link]

-

The Good Scents Company (2024). 3-Hexylpyridine Properties and Organoleptic Profile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine and Alkyl-substituted Derivatives. Retrieved from [Link]

Technical Deep Dive: Homologous Series of 3-Alkylpiperidine Hydrochlorides

Executive Summary

The 3-alkylpiperidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in local anesthetics (e.g., mepivacaine analogs), monoamine reuptake inhibitors, and peptide mimetics. Unlike the symmetric 4-substituted isomers, the 3-substituted piperidines introduce a stereogenic center at the C3 position, creating distinct enantiomeric profiles that critically influence receptor binding affinity and metabolic clearance.

This technical guide analyzes the homologous series—ranging from methyl to butyl substituents—focusing on the systematic shift in physicochemical properties (LogP, pKa) and the synthetic challenges of establishing enantiopurity.

Part 1: Structural Significance & Physicochemical Profiling

The Homologous Effect

In a homologous series, the incremental addition of a methylene group (-CH₂-) systematically alters lipophilicity and steric volume without changing the fundamental electronic character of the amine. For 3-alkylpiperidines, this modulation is critical for tuning blood-brain barrier (BBB) penetration and off-target hERG channel inhibition.

Table 1: Physicochemical Trends in 3-Alkylpiperidine Hydrochlorides Data represents consensus values derived from structure-property relationship (SPR) algorithms and available literature.

| Substituent (R) | Formula (HCl Salt) | MW ( g/mol ) | Predicted cLogP (Free Base) | pKa (Conjugate Acid) | Biological Relevance |

| -H (Parent) | C₅H₁₂ClN | 121.61 | 0.84 | 11.22 | Base scaffold |

| -CH₃ (Methyl) | C₆H₁₄ClN | 135.64 | 1.32 | 11.08 | High metabolic stability; common in alkaloids |

| -C₂H₅ (Ethyl) | C₇H₁₆ClN | 149.66 | 1.85 | 11.05 | Balanced potency/solubility profile |

| -n-C₃H₇ (Propyl) | C₈H₁₈ClN | 163.69 | 2.38 | 11.02 | Increased lipophilicity; enhanced BBB crossing |

| -n-C₄H₉ (Butyl) | C₉H₂₀ClN | 177.72 | 2.91 | 10.98 | Risk of non-specific hydrophobic binding |

Note on pKa: The slight decrease in pKa with chain elongation is attributed to steric hindrance disrupting the solvation shell of the protonated ammonium center, rather than electronic inductive effects.

Part 2: Synthetic Strategies

The synthesis of 3-alkylpiperidines generally follows two distinct logics: Ring Reduction (Classic) or De Novo Assembly (Modern).

Strategy A: Catalytic Hydrogenation of 3-Alkylpyridines (The "Workhorse" Route)

This is the most scalable method for generating the homologous series. 3-Alkylpyridines are commercially available or easily synthesized via Kumada coupling.

Mechanism:

The aromatic pyridine ring is reduced using heterogeneous catalysis.[1]

Critical Control Points:

-

Catalyst Poisoning: Pyridines are notorious for poisoning Pd/C catalysts due to the basic nitrogen. Adam's Catalyst (PtO₂) or Rh/C in acidic media (Acetic Acid) is required to protonate the nitrogen, preventing strong adsorption to the metal surface.

-

Exothermicity: The uptake of hydrogen is highly exothermic. On a >10g scale, reaction rate must be controlled via hydrogen pressure (balloon vs. Parr shaker) to prevent thermal runaway.

Strategy B: Enantioselective Cross-Coupling (The "Precision" Route)

For drug development requiring high Enantiomeric Excess (ee), hydrogenation produces a racemate. Modern Rh-catalyzed asymmetric reductive Heck reactions can couple boronic acids to dihydropyridines to set the C3 stereocenter before final reduction.

Synthetic Workflow Visualization

Figure 1: Decision tree for synthetic route selection based on stereochemical requirements.

Part 3: Stereochemical Resolution Protocol

Since direct hydrogenation yields a racemate, resolution is often necessary. The C3 chiral center is chemically stable, allowing for classical resolution via diastereomeric salt formation.

Protocol: Resolution of 3-Methylpiperidine

Note: This protocol is adaptable for Ethyl and Propyl analogs, though solubility profiles will shift.

Reagents:

-

Racemic 3-Methylpiperidine (1.0 eq)

-

(2R,3R)-(+)-Tartaric Acid (1.0 eq) or (-)-Mandelic Acid

-

Solvent: Methanol/Water (9:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve (2R,3R)-tartaric acid in hot methanol. Slowly add racemic amine.

-

Crystallization: The diastereomeric salt pairs have different lattice energies. Cool slowly to 4°C. The least soluble diastereomer will precipitate.

-

Filtration & Recrystallization: Filter the crystals. Recrystallize from hot methanol 2-3 times until constant melting point is achieved.

-

Liberation: Treat the purified salt with 2M NaOH and extract with DCM to yield the enantiopure free base.

-

Salt Formation: React with HCl/Ether to form the stable hydrochloride.

Self-Validation Check:

-

Polarimetry: Measure

. Compare with literature (e.g., (S)-3-methylpiperidine HCl -

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA/DEA mobile phase).

Part 4: Experimental Protocols

General Hydrogenation Procedure (Scale: 50 mmol)

-

Setup: In a Parr hydrogenation bottle, dissolve 3-alkylpyridine (50 mmol) in Glacial Acetic Acid (30 mL).

-

Catalyst: Add PtO₂ (Adams' Catalyst) (1.5 mol%). Caution: Pyrophoric when dry. Add under inert gas or as a slurry.

-

Reaction: Pressurize to 50 psi H₂. Shake at Room Temperature for 12–24 hours.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.

-

Workup: Filter catalyst through Celite. Concentrate filtrate. Basify with 6M NaOH (pH > 12). Extract with Et₂O (3x).[2] Dry over MgSO₄.

Hydrochloride Salt Formation (Anhydrous)

Crucial for long-term stability and hygroscopicity management.

-

Dissolve the free base oil in anhydrous Diethyl Ether or 1,4-Dioxane.

-

Cool to 0°C in an ice bath.

-

Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

-

White precipitate forms immediately.

-

Filter under N₂ atmosphere (hygroscopic risk). Wash with cold ether.

-

Dry in a vacuum desiccator over P₂O₅.

Part 5: Analytical Characterization

To confirm identity and purity of the series, the following signals are diagnostic:

-

¹H NMR (D₂O, 400 MHz):

-

The 3-position alkyl group creates asymmetry. Look for the multiplet splitting of the ring protons.

-

3-Methyl: Doublet at ~0.9 ppm (methyl group).

-

Ring Protons: Broad multiplets at 2.8–3.4 ppm (alpha to nitrogen).

-

-

¹³C NMR:

-

Distinct shift in the C3 carbon signal as the alkyl chain lengthens (Gamma-gauche effect).

-

Analytical Logic Flow

Figure 2: Analytical workflow for validating the homologous series.

References

-

Medicinal Chemistry of Piperidines

-

Weng, Q., et al. (2019).[3] "Structure-Activity Relationship Studies of Piperidine Derivatives." Journal of Medicinal Chemistry.

-

-

Synthetic Methodology (Hydrogenation)

-

Shida, N., et al. (2024).[1] "Synthesis of piperidines via the hydrogenation of pyridines." ResearchGate/Green Chemistry.

-

-

Enantioselective Synthesis

-

Chiral Resolution Protocols

-

Physicochemical Properties (pKa/LogP)

-

Henni, A., et al. (2010). "pKa Values of Some Piperazines and Amines at Different Temperatures." Journal of Chemical & Engineering Data.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. uregina.ca [uregina.ca]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ochemtutor.com [ochemtutor.com]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Methodological & Application

Synthesis of 3-Hexylpiperidine hydrochloride from 3-hexylpyridine

An Application Note for the Synthesis of 3-Hexylpiperidine Hydrochloride from 3-Hexylpyridine

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-Hexylpiperidine hydrochloride, a valuable saturated heterocyclic compound. The protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. The synthesis is achieved via a robust and reliable two-step process: the catalytic hydrogenation of the aromatic precursor, 3-hexylpyridine, to yield the piperidine free base, followed by its conversion to the stable hydrochloride salt. This guide emphasizes the causality behind experimental choices, self-validating protocols, and is grounded in authoritative scientific references.

Introduction: The Significance of the Piperidine Scaffold

Piperidine and its derivatives are among the most ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural alkaloids.[1][2] The piperidine ring is a core component in numerous FDA-approved drugs, underscoring its critical role in medicinal chemistry.[1][3] The most direct and atom-economical route to these saturated heterocycles is the catalytic hydrogenation of their corresponding pyridine precursors.[1][4]

This application note details the synthesis of 3-Hexylpiperidine hydrochloride, a representative example that allows for the introduction of a lipophilic hexyl substituent, a common strategy for modulating the physicochemical properties of drug candidates.[5] While the hydrogenation of pyridines is a powerful transformation, it presents distinct challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems.[1] Furthermore, the basic nitrogen atom in both the starting material and the product can act as a catalyst poison, potentially impeding the reaction.[1] The protocol described herein utilizes Platinum(IV) oxide (PtO₂), a highly effective catalyst for this transformation, in an acidic medium which facilitates the reduction by protonating the pyridine ring.[6][7][8] The final product is isolated as a hydrochloride salt to enhance stability, crystallinity, and ease of handling.[9]

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

-

Catalytic Hydrogenation: The aromatic 3-hexylpyridine ring is fully saturated using hydrogen gas in the presence of a platinum catalyst to form 3-hexylpiperidine.

-

Salt Formation: The resulting 3-hexylpiperidine (a free base) is treated with ethereal hydrogen chloride to precipitate the stable 3-Hexylpiperidine hydrochloride salt.

Overall Reaction:

Mechanism of Catalytic Hydrogenation:

The catalytic hydrogenation of pyridines over a platinum group metal catalyst is a heterogeneous process. The reaction is facilitated in an acidic solvent like glacial acetic acid.

-

Protonation and Activation: The Lewis basic nitrogen of the 3-hexylpyridine is protonated by the acetic acid. This protonation disrupts the aromaticity of the ring, making it more susceptible to reduction.

-

Adsorption: Both the activated pyridinium species and molecular hydrogen (H₂) are adsorbed onto the surface of the Platinum(IV) oxide catalyst.

-

Hydrogen Addition: The adsorbed hydrogen atoms are transferred in a stepwise manner to the carbon atoms of the pyridine ring.

-

Desorption: Once three moles of hydrogen have been added and the ring is fully saturated, the resulting 3-hexylpiperidine product desorbs from the catalyst surface.

The use of acidic conditions is crucial as it not only activates the substrate but also mitigates catalyst poisoning by the basic product.[6][10]

Experimental Workflow Diagram

The logical flow of the entire synthesis, from starting material to final purified product and analysis, is illustrated below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. scent.vn [scent.vn]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

3-Hexylpiperidine hydrochloride as a surfactant intermediate

Application Note: 3-Hexylpiperidine Hydrochloride as an Advanced Intermediate for Heterocyclic Surfactants

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Colloid Chemistry, Synthetic Organic Chemistry, and Formulation Sciences

Introduction & Mechanistic Grounding

Recent advancements in colloid chemistry and antimicrobial formulations have driven a paradigm shift toward heterocyclic surfactants. Unlike traditional linear quaternary ammonium compounds (QACs), piperidine-based surfactants exhibit unique micellization thermodynamics. The rigid piperidine ring increases the minimum cross-sectional area of the polar headgroup (

3-Hexylpiperidine hydrochloride (CAS: 956325-98-7) serves as a highly versatile, structurally privileged intermediate in this domain[2]. By possessing a pre-installed C6 (hexyl) chain at the 3-position of the piperidine ring, it allows for the synthesis of asymmetric, "gemini-like" cationic or zwitterionic surfactants.

Causality in Structural Design (E-E-A-T Insights)

-

Why start with the hydrochloride salt? Aliphatic and alicyclic secondary amines are highly prone to oxidation and degradation upon prolonged exposure to air. The HCl salt provides exceptional shelf stability and precise stoichiometric control during formulation[2]. However, for nucleophilic substitution to occur during surfactant synthesis, the amine must be free-based.

-

The Asymmetric Twin-Tail Effect: The 3-hexyl chain acts as a secondary hydrophobic domain. When a primary long-chain alkyl group (e.g., C12–C16) is attached to the nitrogen during quaternization, the resulting molecule possesses dual hydrophobic tails of unequal length. This structural asymmetry disrupts highly ordered crystalline packing, significantly lowering the Krafft temperature (improving cold-water solubility) while driving down the Critical Micelle Concentration (CMC) via an enhanced hydrophobic effect[3].

Caption: Thermodynamic drivers for micellization in 3-hexylpiperidine-based surfactants.

Physicochemical Profiling

Before initiating synthesis, it is critical to establish the baseline parameters of the starting material.

Table 1: Physicochemical Profile of 3-Hexylpiperidine Hydrochloride

| Parameter | Value / Description | Analytical Relevance |

| Molecular Formula | Determines stoichiometric equivalents for alkylation[2]. | |

| Molecular Weight | 205.77 g/mol | Critical for calculating yield and reactant ratios. |

| Appearance | White to off-white powder | Discoloration indicates free-base oxidation. |

| Solubility | Soluble in Water, Methanol | Facilitates aqueous free-basing protocols. |

| Predicted Monoisotopic Mass | 169.18 Da (Free Base) | Used for LC-MS/ESI+ reaction monitoring[2]. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I have designed the following workflows to be self-validating —meaning each critical phase contains an integrated In-Process Control (IPC) to verify chemical success before proceeding to the next step.

Phase 1: Free-Basing of 3-Hexylpiperidine Hydrochloride

Causality: The protonated amine (

-

Preparation: Dissolve 10.0 g (48.6 mmol) of 3-hexylpiperidine hydrochloride in 50 mL of deionized water in a 250 mL separatory funnel.

-

Basification: Slowly add 20 mL of cold 4M NaOH solution. Expert Insight: Using cold NaOH prevents exothermic degradation of the newly formed free base.

-

Extraction: Add 50 mL of Ethyl Acetate (EtOAc). Shake vigorously and allow phase separation.

-

Self-Validation (IPC): Test the pH of the lower aqueous layer using indicator paper. It must be >10. If not, add more NaOH and re-extract.

-

Isolation: Collect the upper organic layer, dry over anhydrous

, and evaporate the solvent under reduced pressure to yield the free 3-hexylpiperidine oil.

Phase 2: Synthesis of N-Alkyl-3-Hexylpiperidinium Bromide (Cationic Surfactant)

Causality: Acetonitrile is selected as the solvent because its polar aprotic nature accelerates

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the free-based 3-hexylpiperidine (40 mmol) in 30 mL of anhydrous acetonitrile.

-

Alkylation: Add 1.1 equivalents (44 mmol) of 1-Bromododecane (for a C12 tail).

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 24 hours.

-

Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The disappearance of the secondary amine spot (visualized with Ninhydrin stain) confirms reaction completion.

-

Purification: Cool the mixture to 0°C to precipitate the cationic surfactant. Filter and recrystallize from cold acetone to remove unreacted alkyl halides.

Phase 3: Synthesis of Piperidine-Based Sulfobetaine (Zwitterionic Surfactant)

Causality: Zwitterionic sulfobetaines are synthesized via ring-opening alkylation with 1,3-propanesultone. The reaction is thermodynamically driven by the relief of ring strain in the sultone[1].

-

Reaction Setup: Dissolve 3-hexylpiperidine free base (40 mmol) in 40 mL of anhydrous ethyl acetate.

-

Sultone Addition: Dropwise, add 1,3-propanesultone (42 mmol) at room temperature. Caution: Sultones are potent alkylating agents; handle in a fume hood.

-

Self-Validation (IPC): The product is a highly polar zwitterion that is insoluble in ethyl acetate. As the reaction progresses, a dense white precipitate will spontaneously form. The cessation of precipitate formation visually validates reaction completion.

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Caption: Step-by-step synthetic workflow from HCl salt to final surfactant products.

Quantitative Data: Surfactant Performance Metrics

The structural modifications introduced by the 3-hexylpiperidine core yield highly efficient surfactants. Below is a comparative summary of expected physicochemical metrics for synthesized derivatives, extrapolated from homologous piperidine surfactant studies[1][3].

Table 2: Expected Physicochemical Metrics for Synthesized Derivatives

| Surfactant Type | N-Alkyl Chain | Expected CMC (mM) | Surface Tension ( | Primary Application |

| Cationic | C10 (Decyl) | 2.5 - 3.0 | ~ 34.5 | Antimicrobial formulations |

| Cationic | C12 (Dodecyl) | 0.8 - 1.2 | ~ 32.0 | Emulsifiers, Biocides |

| Cationic | C14 (Tetradecyl) | 0.2 - 0.4 | ~ 33.5 | Nanoparticle stabilization |

| Zwitterionic | Propyl Sulfonate | 1.5 - 2.0 | ~ 36.0 | Low-irritation cosmetics |

Note: The presence of the pre-installed C6 tail on the piperidine ring consistently lowers the CMC compared to unsubstituted N-alkylpiperidines of the same primary chain length, demonstrating higher adsorption efficiency at the air-water interface[3].

References[1] Title: Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines

Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][3] Title: Synthesis, aggregation, and biocidal properties of N-2-hydroxypropyl piperidine based cationic surfactants Source: ResearchGate / Journal of Molecular Liquids URL: [Link][2] Title: 3-Hexylpiperidine hydrochloride (C11H23N) Source: PubChem (CID 18995310) URL: [Link]

Sources

Application Note: Advanced Synthesis of Piperidinium-Based Ionic Liquids from 3-Hexylpiperidine Hydrochloride

Introduction & Mechanistic Rationale

Piperidinium-based ionic liquids (ILs) are highly valued in electrochemical applications, such as lithium-ion batteries and supercapacitors, due to their broad electrochemical windows, high thermal stability, and low volatility[1]. The precursor 3-Hexylpiperidine hydrochloride presents a unique structural advantage: the asymmetric hexyl chain at the 3-position of the piperidine ring introduces significant steric hindrance. This asymmetry disrupts efficient crystal lattice packing, drastically lowering both the melting point (

To convert this solid hydrochloride salt into a functional Room-Temperature Ionic Liquid (RTIL), the strongly coordinating chloride ion must be replaced with a large, weakly coordinating anion. The bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion is the gold standard for this purpose. The extensive charge delocalization across its highly fluorinated sulfonyl groups minimizes electrostatic interactions with the piperidinium cation, depressing the melting point while simultaneously imparting extreme hydrophobicity[3].

This application note details two distinct synthetic pathways utilizing 3-hexylpiperidine hydrochloride:

-

Protic Ionic Liquid (PIL) Pathway: Direct anion exchange to yield [3-Hpip][TFSI]. PILs maintain a labile proton on the nitrogen center, making them valuable as proton-conducting electrolytes in fuel cells[4].

-

Aprotic Ionic Liquid (AIL) Pathway: Free-basing followed by exhaustive quaternization and anion exchange to yield [1,1-diM-3-Hpip][TFSI]. AILs lack acidic protons, providing the extreme electrochemical stability required for high-voltage battery electrolytes[1][2].

Mandatory Visualization: Synthetic Pathways

Fig 1. Synthetic pathways for protic and aprotic 3-hexylpiperidinium ionic liquids.

Materials & Reagents

| Reagent / Material | Role in Synthesis | Purity Requirement |

| 3-Hexylpiperidine hydrochloride | Primary cationic precursor | >98% |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Anion exchange agent | Battery grade (>99.9%) |

| Sodium Hydroxide (NaOH) | Neutralization agent (AIL route) | ACS Reagent |

| Methyl Iodide (CH₃I) | Alkylating agent (AIL route) | >99%, stabilized |

| Ethyl Acetate (EtOAc) | Extraction solvent | HPLC grade |

| Silver Nitrate (AgNO₃) solution | Halide impurity indicator | 0.1 M aqueous |

| Deionized (DI) Water | Reaction medium / Washing | 18.2 MΩ·cm |

Experimental Protocols

Protocol A: Synthesis of Protic Ionic Liquid ([3-Hpip][TFSI])

This protocol utilizes a direct metathesis reaction. Because the target IL is highly hydrophobic, the reaction is self-separating.

-

Dissolution: Dissolve 0.1 mol of 3-hexylpiperidine hydrochloride in 50 mL of DI water.

-

Anion Exchange: In a separate flask, dissolve 0.105 mol (5% molar excess) of LiTFSI in 50 mL of DI water. Add the LiTFSI solution dropwise to the piperidinium solution under vigorous magnetic stirring at 25 °C.

-

Phase Separation: Stir the mixture for 2 hours. The reaction will turn cloudy, and a dense, hydrophobic ionic liquid phase will spontaneously separate at the bottom of the flask[1][3].

-

Extraction & Washing (Self-Validating Step): Add 100 mL of ethyl acetate to extract the IL. Separate the organic phase and wash it repeatedly (5–7 times) with 50 mL aliquots of DI water. After the 4th wash, test the discarded aqueous layer by adding a few drops of 0.1 M AgNO₃. Continue washing until no white AgCl precipitate forms, confirming the complete removal of chloride impurities[5].

-

Drying: Remove the ethyl acetate using a rotary evaporator at 60 °C. To achieve electrochemical-grade purity, dry the resulting clear liquid under a high vacuum (10⁻³ mbar) at 120 °C for 18–24 hours to reduce the moisture content to <10 ppm[1][3].

Protocol B: Synthesis of Aprotic Ionic Liquid ([1,1-diM-3-Hpip][TFSI])

This protocol requires converting the secondary amine salt into a quaternary ammonium salt before anion exchange.

-

Free-Basing: Dissolve 0.1 mol of 3-hexylpiperidine hydrochloride in 50 mL of water. Slowly add 0.12 mol of NaOH to liberate the free amine. Extract the free 3-hexylpiperidine with dichloromethane (DCM, 3 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the DCM.

-

Exhaustive Quaternization (Sₙ2 Reaction): Dissolve the free 3-hexylpiperidine in 100 mL of acetone (a polar aprotic solvent that accelerates Sₙ2 kinetics)[5]. Add 0.25 mol of methyl iodide (CH₃I) dropwise. Caution: CH₃I is a volatile alkylating agent; perform in a fume hood. Reflux the mixture at 50 °C for 48 hours. The exhaustive methylation will yield the quaternary salt, 1,1-dimethyl-3-hexylpiperidinium iodide, which will precipitate out of the acetone. Filter and wash the solid with cold ethyl acetate[5].

-

Anion Exchange & Purification: Dissolve the quaternary iodide salt in DI water. Add a 5% molar excess of aqueous LiTFSI. Follow the exact phase separation, AgNO₃ washing (monitoring for AgI precipitate), and vacuum drying steps outlined in Protocol A (Steps 3–5)[1][3].

Phase Separation & Purification Workflow

Fig 2. Phase separation and purification workflow for hydrophobic TFSI-based ionic liquids.

Quantitative Data: Expected Physicochemical Properties

The asymmetric 3-hexyl substitution strongly influences the thermal and transport properties of the synthesized ILs. Below is a summary of the expected property ranges based on structurally analogous piperidinium-TFSI systems[1][2][6].

| Property | Protic IL: [3-Hpip][TFSI] | Aprotic IL: [1,1-diM-3-Hpip][TFSI] | Analytical Method |

| Physical State (25 °C) | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |

| Glass Transition ( | -65 °C to -75 °C | -70 °C to -80 °C | DSC (10 °C/min scan) |

| Melting Point ( | < -20 °C | < -30 °C | DSC (10 °C/min scan) |

| Electrochemical Window | ~2.5 V to 3.0 V | > 5.0 V | Cyclic Voltammetry |

| Residual Halide | < 1 ppm (Undetectable) | < 1 ppm (Undetectable) | AgNO₃ Test / Ion Chromatography |

| Moisture Content | < 10 ppm | < 10 ppm | Karl Fischer Titration |

Note: The aprotic IL exhibits a significantly wider electrochemical window due to the absence of the labile N-H proton, making it the preferred candidate for high-voltage lithium battery electrolytes[1][2].

References

-

Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. acs.org. 5

-

Protic ionic liquids for sustainable uses. rsc.org. 4

-

Nanoscale organization in piperidinium-based room temperature ionic liquids. aip.org. 1

-

Synthesis of Hydrophobic Ionic Liquids for Electrochemical Applications. researchgate.net. 3

-

Synthesis, Differential Scanning Calorimetry (DSC) and Dielectric Relaxation Spectroscopy (DRS) Studies of N-methyl-N-propyl piperidinium. jmaterenvironsci.com. 6

-

Stability of a high-voltage ionic liquid with a substituted piperidinium cation and a TFSI anion, promising for electrochemical applications. mathnet.ru. 2

Sources

Reductive amination methods for 3-substituted piperidines

Abstract

The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines. However, functionalizing this core via reductive amination presents unique challenges compared to the symmetrical 4-piperidone analogs. The presence of a substituent at the C3 position introduces significant steric strain and stereochemical complexity (cis/trans diastereocontrol), and in the case of 3-piperidones, a high risk of racemization.

This application note provides a definitive technical guide to navigating these challenges. We move beyond generic textbook procedures to offer field-proven, self-validating protocols for the reductive amination of 3-substituted piperidine derivatives, specifically focusing on 3-substituted-4-piperidones and 3-piperidones .

Part 1: The Chemical Landscape & Mechanistic Logic

Successful reductive amination in these systems relies on manipulating the competition between kinetic and thermodynamic control.

The Stereochemical Challenge (3,4-Systems)

When reacting a 3-substituted-4-piperidone with an amine, the C3 substituent typically adopts an equatorial conformation to minimize 1,3-diaxial strain. The stereochemical outcome at C4 is determined by the trajectory of the incoming hydride.

-